(2-Methylphenoxy)acetyl chloride

Descripción general

Descripción

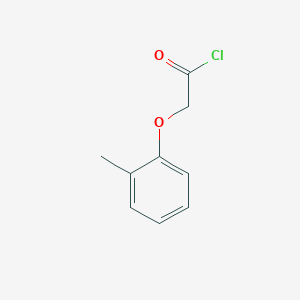

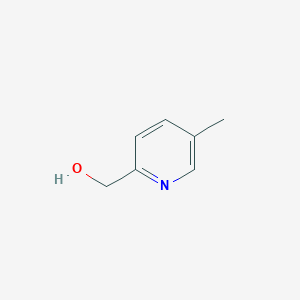

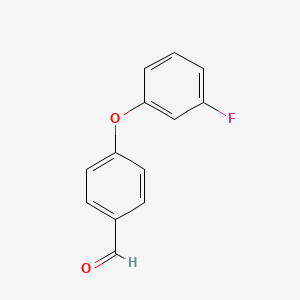

“(2-Methylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol. This compound is used in chemical synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a chlorine atom (Cl) attached to an acetyl group (CH3CO-), which is further connected to a 2-methylphenoxy group . The exact 3D structure can be determined using computational chemistry methods .Chemical Reactions Analysis

Acid chlorides, including “this compound”, are highly reactive. They can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile . The reaction happens in two stages: an addition reaction followed by an elimination reaction .Physical and Chemical Properties Analysis

“this compound” is a liquid . Its physical and chemical properties, such as boiling point, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación

Synthesis of Phosphonopeptide Intermediates

(C. Yuan, Shoujun Chen, & Guohong Wang, 1991) explored the use of acetyl chloride, including derivatives such as (2-Methylphenoxy)acetyl chloride, in synthesizing phosphonopeptide intermediates. This was achieved through a three-component condensation reaction involving diethyl phosphoramidate, aldehydes, and diphenyl phosphite.

Facilitation of Aryl Migration

Takayoshi Yamauchi, K. Hattori, K. Nakao, & K. Tamaki (1987) discovered that treatment of certain compounds with sulfuryl chloride, in the presence of amides or weak bases, leads to aryl migration. This process is enhanced using acetyl chloride derivatives like this compound, leading to the creation of methyl arylpropanoates, important in pharmaceutical applications for their anti-inflammatory and analgesic activities. (Yamauchi et al., 1987)

Photodissociation Studies

In a study by S. Deshmukh & W. Hess (1994), the photodissociation of acetyl chloride was investigated, revealing insights into the behavior of chlorine and methyl fragments upon dissociation. This research, involving derivatives like this compound, enhances our understanding of molecular dissociation processes. (Deshmukh & Hess, 1994)

Extraction and Chromatography

A. D. Corcia, A. Bellioni, M. Madbouly, & S. Marchese (1996) developed a method involving solid-phase extraction and liquid chromatography for detecting pollutants in water. This compound derivatives play a crucial role in creating acetyl derivatives of phenols, which aids in confirming the presence of certain phenols in water samples. (Corcia et al., 1996)

Synthesis of Propanoic Acid Derivatives

Zhang Dan-shen (2009) synthesized propanoic acid derivatives using this compound. These compounds are important for their potential applications in various pharmaceutical and chemical industries. (Zhang Dan-shen, 2009)

Microwave Spectrum Analysis

K. M. Sinnott (1961) analyzed the microwave spectrum of acetyl chloride, providing valuable data on the molecular structure and behavior of its isotopic species, including derivatives like this compound. (Sinnott, 1961)

Analgesic and Anti-inflammatory Derivatives

D. Dewangan, K. T. Nakhate, D. K. Tripathi, P. Kashyap, & H. Dhongde (2015) synthesized and evaluated the analgesic and anti-inflammatory activities of 1, 3, 4-oxadiazole derivatives, synthesized using this compound. These derivatives showed potent effects in animal studies. (Dewangan et al., 2015)

Safety and Hazards

Mecanismo De Acción

Target of Action

Acetyl chloride, a related compound, is known to interact with cholinergic receptors . These receptors play a significant role in a variety of physiological functions, including sympathetic and parasympathetic responses of the autonomous nervous system .

Mode of Action

It’s plausible that it may share similarities with acetyl chloride, which inhibits the release of acetylcholine from the presynaptic end of the neuron . This inhibition leads to neuromuscular blockage and paralysis .

Biochemical Pathways

Acetyl coa, a related compound, is involved in numerous metabolic pathways, including the acetyl coa pathway, which is considered one of the most ancient and essential biochemical pathways . This pathway plays a crucial role in the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .

Pharmacokinetics

Its molecular weight is 18462 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Related compounds such as acetyl chloride have been shown to cause neuromuscular blockage and paralysis .

Propiedades

IUPAC Name |

2-(2-methylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUPIOFRAVBUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493508 | |

| Record name | (2-Methylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15516-43-5 | |

| Record name | (2-Methylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)